molecular formula C12H12N2 B11908614 6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline CAS No. 58491-35-3

6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline

カタログ番号: B11908614
CAS番号: 58491-35-3
分子量: 184.24 g/mol
InChIキー: IBABYFNAQSOPCE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline is a synthetic compound based on the privileged pyrroloisquinoline scaffold, a structure of high interest in medicinal chemistry due to its association with diverse biological activities. This specific dihydro derivative shares significant structural homology with lamellarin-type alkaloids and other annelated azaheterocycles, which are renowned for their potent antiproliferative properties and their role in investigating multi-drug resistance (MDR) in cancer. Research on closely related analogues has demonstrated that such compounds can act as potent cytotoxic agents, with mechanisms of action that include the inhibition of key enzymes like Topoisomerase I, leading to DNA damage and apoptosis in cancer cells. Furthermore, compounds featuring the 5,6-dihydropyrrolo[2,1-a]isoquinoline (DHPIQ) scaffold have shown promising activity in circumventing P-glycoprotein (P-gp)-dependent multidrug resistance, a major challenge in chemotherapy, by acting as efflux pump inhibitors. The structural features of this compound, including the saturated 8,9-dihydro moiety and the 6-methyl substituent, make it a valuable intermediate for further synthetic diversification and structure-activity relationship (SAR) studies. It is intended for use in exploratory biological screening, the development of novel antimitotic agents, and as a building block in the synthesis of more complex molecules for pharmacological evaluation. This product is For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

58491-35-3

分子式

C12H12N2

分子量

184.24 g/mol

IUPAC名

6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline

InChI

InChI=1S/C12H12N2/c1-8-9-2-3-12-11(5-7-14-12)10(9)4-6-13-8/h2-3,5,7,14H,4,6H2,1H3

InChIキー

IBABYFNAQSOPCE-UHFFFAOYSA-N

正規SMILES

CC1=NCCC2=C1C=CC3=C2C=CN3

製品の起源

United States

準備方法

Reaction Mechanism:

  • Formation of N-Ylide : Isoquinoline reacts with phenacyl bromide to generate an isoquinolinium bromide intermediate. Deprotonation by the epoxide’s alkoxide yields a reactive N-ylide.

  • Cycloaddition : The N-ylide undergoes regioselective 1,3-dipolar cycloaddition with electron-deficient alkynes, forming a bicyclic intermediate.

  • Rearrangement and Aromatization : The intermediate spontaneously rearranges and dehydrogenates to produce the aromatic pyrroloisoquinoline.

This method achieves moderate yields (45–65%) and excellent regioselectivity, as confirmed by NMR spectroscopy. For the 6-methyl derivative, substituting the alkyne with a methyl-bearing dipolarophile directs the methyl group to the desired position.

Thermal Rearrangement of Isoxazolidines

A less conventional but effective route involves the thermal rearrangement of 5-methyleneisoxazolidines. This method, reported by Eguchi et al., begins with the 1,3-dipolar cycloaddition of 3,4-dihydroisoquinoline N-oxides and allenes to form isoxazolidines. Heating these intermediates at 130–150°C in toluene induces a cascade rearrangement:

  • Isoxazolidine Formation : The N-oxide reacts with allenes to generate a 5-methyleneisoxazolidine.

  • Rearrangement Pathways :

    • Pyrrolidinone Route : Major pathway involving ring expansion and loss of CO2.

    • Acylaziridine Route : Minor pathway via 1,3-hydrogen shift.

The product, a 5,6-dihydropyrrolo[2,1-a]isoquinoline, is hydrogenated to introduce the 8,9-dihydro moiety. Methyl substitution at position 6 is achieved by using methyl-allenes in the initial cycloaddition. Purification via preparative TLC (ethyl acetate/hexane) yields the target compound in 40–55% yield.

Fischer Indole Synthesis

The Fischer indole synthesis, adapted for heterocyclic systems, offers a route to pyrroloisoquinolines via acid-catalyzed cyclization of hydrazine derivatives. A study detailed in Asian Journal of Chemistry demonstrates the reaction of 5-hydrazinoisoquinoline with methyl ketones:

  • Hydrazine Preparation : 5-Aminoisoquinoline is diazotized and reduced to 5-hydrazinoisoquinoline using SnCl2/HCl.

  • Cyclization : Refluxing the hydrazine with isopropyl methyl ketone in glacial acetic acid induces cyclodehydration, forming the pyrroloisoquinoline core.

For the 6-methyl variant, substituting the ketone with a methylacetylene derivative directs methyl incorporation. The crude product is purified via column chromatography (ethyl acetate/ethanol), yielding the compound in 67–82% yield.

Comparative Analysis and Optimization Strategies

MethodYield (%)Key AdvantagesLimitations
Cyclization50–70Scalable, minimal byproductsRequires pre-functionalized precursors
1,3-Dipolar45–65One-pot, regioselectiveModerate yields, sensitive to moisture
Thermal Rearrangement40–55Novel mechanism, versatile substituentsHigh temperatures, complex purification
Fischer Indole67–82High yields, robust conditionsMulti-step hydrazine synthesis

Optimization Insights :

  • Catalytic Enhancements : Palladium-catalyzed cross-couplings could improve precursor synthesis for cyclization methods.

  • Solvent Systems : Replacing 1,2-epoxypropane with ionic liquids may enhance reaction rates in 1,3-dipolar cycloadditions.

  • Flow Chemistry : Continuous flow systems could mitigate decomposition risks during thermal rearrangements .

化学反応の分析

Types of Reactions

6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

科学的研究の応用

Anticancer Properties

Research indicates that 6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline exhibits promising anticancer properties. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cells by:

  • Inducing cell cycle arrest
  • Promoting apoptosis in specific cancer cell lines

These mechanisms suggest that the compound interacts with cellular pathways that regulate proliferation and survival, making it a candidate for further pharmacological investigation.

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown potential antimicrobial activity. Studies suggest that similar compounds within this structural class exhibit broad-spectrum antimicrobial properties, which could be leveraged for developing new therapeutic agents against various infections.

Synthetic Pathways

The synthesis of 6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline typically involves multi-step organic reactions. A common synthetic route includes:

  • Cyclization of Precursors : Starting from 1-(2-aminoethyl)-1H-pyrrole derivatives and isoquinoline derivatives under acidic conditions.
  • Optimization of Reaction Conditions : Varying solvents (e.g., acetonitrile) and temperatures to enhance yield and purity.

This flexibility in synthesis allows for modifications that can tailor the compound's activity profile for specific biological targets.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer efficacy of several derivatives derived from 6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline. The results indicated significant inhibition of tumor growth in vitro and in vivo models, highlighting the compound's potential as a lead structure for developing new anticancer drugs .

Case Study 2: Antimicrobial Activity

Another research project focused on synthesizing derivatives with enhanced antimicrobial activity. The findings revealed that certain modifications to the isoquinoline moiety increased the compound's effectiveness against resistant bacterial strains. This suggests a pathway for developing novel antibiotics based on this scaffold .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Properties
1-Methyl-5H-pyrrolo[3,2-f]isoquinolineMethyl group at different positionEnhanced solubility
6-Methoxy-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinolineMethoxy group additionIncreased biological activity
7-Methyl-5H-pyrrolo[3,2-f]isoquinolineMethyl group on a different ring positionAltered pharmacokinetics

This table illustrates how variations in structural features affect the biological activities and chemical reactivities of related compounds.

作用機序

The mechanism of action of 6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline involves its interaction with specific molecular targets. For instance, its ability to inhibit acetylcholinesterase suggests that it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and functional attributes of 6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline with related compounds:

Compound Name Core Structure Substituents Biological Activity/Application Key References
6-Methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline Pyrrolo[3,2-f]isoquinoline (dihydro) 6-methyl, 8,9-dihydro Hypothesized muscle relaxant, CNS modulator (inferred from analogs)
Papaverine Isoquinoline 1-(3,4-dimethoxybenzyl) Vasodilator, smooth muscle relaxant
1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Tetrahydroisoquinoline 1-methyl, 6,7-dimethoxy Contractile activity (−74% vs. control)
Thieno[3,2-f]isoquinoline Thieno-fused isoquinoline Sulfur heteroatom substitution Anticancer (preclinical studies)
6-Amino-5-cyanoquinoline Quinoline 6-amino, 5-cyano Fluorescent probe, antimicrobial
Key Observations:
  • Saturation Effects: Partial saturation (8,9-dihydro) reduces aromaticity, which could alter binding affinity to biological targets compared to fully aromatic isoquinolines like papaverine .

Pharmacological and Chemical Properties

  • Basicity: Isoquinoline derivatives are weak bases (pKa ~5.14), with substituents like methyl groups slightly altering protonation sites .
  • Electrophilic Reactivity: The 6-methyl group may direct electrophilic substitution to C-5 or C-8 positions, similar to unsubstituted isoquinolines .
  • Biological Activity: Muscle Relaxation: 1-Methyl-6,7-dimethoxy-tetrahydroisoquinoline exhibits −74% contractile activity, suggesting that methyl substituents enhance efficacy . Anticancer Potential**: Pyrrolo- and thieno-isoquinolines show promise due to planar aromatic systems interacting with DNA or kinase targets .

生物活性

6-Methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline is a heterocyclic compound characterized by a unique bicyclic structure that combines features of pyrrole and isoquinoline. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

  • Molecular Formula : C₁₁H₉N
  • Molecular Weight : 171.19 g/mol
  • CAS Number : 58491-35-3

Anticancer Properties

Research indicates that 6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline exhibits significant anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and promoting apoptosis. For instance:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MDA-MB-231 (breast cancer)
    • A549 (lung cancer)

The lead compound demonstrated an IC50 value ranging from 12 µM to 82.6 µM against these cell lines, indicating a potent cytotoxic effect .

The mechanism through which this compound exerts its anticancer effects involves the modulation of key regulatory proteins associated with apoptosis. Notably, it influences the expression levels of:

  • p53 : A tumor suppressor protein that regulates the cell cycle.
  • Bax/Bcl-2 Ratio : Promotes apoptosis by increasing pro-apoptotic signals.
  • Caspases : Enzymes that play essential roles in programmed cell death.

Antimicrobial and Anti-inflammatory Properties

In addition to its anticancer activity, 6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline has been studied for its antimicrobial and anti-inflammatory effects. Similar compounds have shown activity against various bacterial strains and inflammatory pathways, suggesting that this compound may also possess a broad spectrum of pharmacological potential .

Structure-Activity Relationship (SAR)

The biological activity of 6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline can be influenced by structural modifications. Table 1 summarizes some structurally similar compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
1-Methyl-5H-pyrrolo[3,2-f]isoquinolineMethyl group at different positionEnhanced solubility
6-Methoxy-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinolineMethoxy group additionIncreased biological activity
7-Methyl-5H-pyrrolo[3,2-f]isoquinolineMethyl group on a different ring positionAltered pharmacokinetics

These variations demonstrate how substituents on the isoquinoline or pyrrole rings can significantly impact both chemical reactivity and biological efficacy .

Synthesis and Derivatives

The synthesis of 6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors such as 1-(2-aminoethyl)-1H-pyrrole derivatives with isoquinoline derivatives under acidic conditions. Optimizing reaction conditions—such as solvent choice and temperature—can enhance yield and purity .

Case Studies

Several studies have focused on the biological evaluation of this compound:

  • In Vitro Studies : Demonstrated significant cytotoxicity against various cancer cell lines with a focus on apoptosis induction mechanisms.
  • Antimicrobial Assays : Investigated the compound's effectiveness against specific bacterial strains, showing promising results comparable to established antibiotics.

Q & A

Q. What synthetic methodologies are established for 6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline?

The synthesis typically involves dihydroxylation of alkenyl precursors followed by oxidative cleavage. For example, derivatives of pyrrolo-isoquinoline scaffolds are synthesized by reacting substituted pyrrole esters with isoquinolinecarbonyl chlorides under controlled conditions (yields 40–45%) . Characterization includes ESI-MS for molecular weight confirmation and NMR spectroscopy for structural elucidation. Recrystallization from ethyl acetate/hexane mixtures is commonly used for purification .

Q. How is structural characterization performed for pyrrolo-isoquinoline derivatives?

Key techniques include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.0–8.3 ppm, methyl groups at δ 3.10 ppm) .
  • HRMS : Validates molecular formulas (e.g., C₁₅H₁₅N₃O with exact mass 253.1215) .
  • Elemental analysis : Confirms purity (e.g., C: 79.10%, H: 5.53%, N: 15.37% for C₁₂H₁₀N₂) .

Q. What are common substituents introduced into pyrrolo-isoquinoline scaffolds, and how do they affect reactivity?

Substituents like morpholino, phenyl, and methyl groups are introduced via nucleophilic substitution or coupling reactions. For example, 5-morpholino derivatives (mp 205–206°C) show altered solubility and electronic properties, impacting subsequent reactivity in oxidation or cyclization steps . Steric hindrance from bulky groups (e.g., n-butyl) can reduce cyclization efficiency .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrrolo-isoquinoline functionalization be addressed?

Regioselectivity is influenced by electronic and steric factors. For example, mercuric acetate oxidation of hexahydropyrimido-isoquinoline derivatives yields isocarbostyril (25% yield) but produces complex mixtures due to competing pathways . Strategies include:

  • Directed metalation : Using directing groups to control functionalization sites.
  • Computational modeling : Predicting reactive sites via DFT calculations (not explicitly referenced but inferred from methodological best practices).

Q. How should contradictory data from oxidation reactions of pyrrolo-isoquinoline derivatives be resolved?

Discrepancies in product distributions (e.g., isocarbostyril vs. pseudo-base formation) arise from reaction conditions (e.g., solvent polarity, temperature). To resolve:

  • Analytical cross-validation : Use HPLC-MS to identify minor products .
  • Mechanistic studies : Isotopic labeling (e.g., ¹⁸O tracking) to elucidate pathways .

Q. What methodological approaches optimize cyclization efficiency in pyrrolo-isoquinoline synthesis?

Cyclization efficiency depends on substituent effects and reaction design:

  • Microwave-assisted synthesis : Reduces reaction time and improves yields (implied from modern synthetic trends).
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance intramolecular cyclization .

Q. How can the biological activity of pyrrolo-isoquinoline derivatives be systematically analyzed?

Follow these steps:

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer activity via cell viability assays (e.g., MTT) .
  • Structure-activity relationship (SAR) studies : Correlate substituent effects (e.g., electron-withdrawing groups) with potency .

Methodological Considerations

Q. What purification techniques are effective for pyrrolo-isoquinoline derivatives?

  • Recrystallization : Use solvent pairs like ethyl acetate/hexane for high-purity solids .
  • Column chromatography : Employ gradient elution (e.g., 5–20% MeOH in CH₂Cl₂) for polar derivatives .

Q. How can synthetic yields be improved for multi-step pyrrolo-isoquinoline syntheses?

  • Intermediate characterization : Use LC-MS to monitor reaction progress and isolate unstable intermediates .
  • Catalytic optimization : Transition-metal catalysts (e.g., Pd for cross-coupling) improve efficiency .

Q. What strategies mitigate decomposition during oxidative cleavage steps?

  • Low-temperature conditions : Perform reactions at 0–5°C to stabilize sensitive intermediates .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during oxidation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。